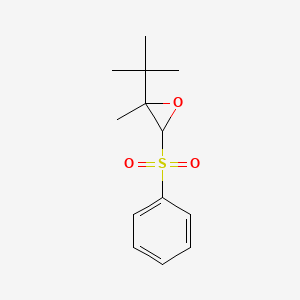

3-(Benzenesulfonyl)-2-tert-butyl-2-methyloxirane

Description

Properties

CAS No. |

651726-45-3 |

|---|---|

Molecular Formula |

C13H18O3S |

Molecular Weight |

254.35 g/mol |

IUPAC Name |

3-(benzenesulfonyl)-2-tert-butyl-2-methyloxirane |

InChI |

InChI=1S/C13H18O3S/c1-12(2,3)13(4)11(16-13)17(14,15)10-8-6-5-7-9-10/h5-9,11H,1-4H3 |

InChI Key |

BWPDZZJGNGAIBR-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(O1)S(=O)(=O)C2=CC=CC=C2)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzenesulfonyl)-2-tert-butyl-2-methyloxirane typically involves the reaction of benzenesulfonyl chloride with an appropriate epoxide precursor. One common method is the reaction of benzenesulfonyl chloride with 2-tert-butyl-2-methyloxirane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods

Industrial production of 3-(Benzenesulfonyl)-2-tert-butyl-2-methyloxirane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as distillation and chromatography can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Benzenesulfonyl)-2-tert-butyl-2-methyloxirane undergoes various types of chemical reactions, including:

Oxidation: The oxirane ring can be oxidized to form corresponding sulfonyl diols.

Reduction: Reduction of the sulfonyl group can lead to the formation of sulfinyl or sulfide derivatives.

Substitution: The benzenesulfonyl group can undergo nucleophilic substitution reactions, leading to the formation of sulfonamides or sulfonate esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines or alcohols can react with the sulfonyl group under basic conditions.

Major Products Formed

Oxidation: Sulfonyl diols

Reduction: Sulfinyl or sulfide derivatives

Substitution: Sulfonamides or sulfonate esters

Scientific Research Applications

3-(Benzenesulfonyl)-2-tert-butyl-2-methyloxirane has several applications in scientific research:

Biology: The compound can be used to study the effects of sulfonyl groups on biological molecules and their interactions.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Benzenesulfonyl)-2-tert-butyl-2-methyloxirane involves the reactivity of the oxirane ring and the sulfonyl group. The oxirane ring is highly strained and can undergo ring-opening reactions with nucleophiles, leading to the formation of various products. The sulfonyl group can participate in electrophilic substitution reactions, making the compound a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonyl-Substituted Oxiranes

Compound A : 3-(1-Methyl-1H-pyrazol-3-yl)benzenesulfonyl Chloride

- CAS RN : 912569-59-6

- Molecular Formula : C₁₀H₉ClN₂O₂S

- Molecular Weight : 256.71 g/mol

- Key Differences: Replaces the oxirane ring with a reactive sulfonyl chloride group. Contains a pyrazole ring instead of bulky alkyl groups.

Compound B : 2,3-Bis(chloromethyl)oxirane Homopolymer

- Features: Polymerized epoxide with chloromethyl substituents. Higher polarity and reactivity due to chlorine atoms. No steric hindrance comparable to tert-butyl groups .

Sterically Hindered Epoxides

Compound C : 2-tert-Butyl-2-methyloxirane (Unsubstituted Analog)

- Hypothetical Comparison :

- Lacks the benzenesulfonyl group, reducing electrophilicity.

- Steric effects from tert-butyl and methyl groups may slow nucleophilic ring-opening reactions.

Compound D : 2,3-Bis(pentabromophenyl)oxirane

- Key Contrast: Brominated aromatic substituents increase molecular weight (≈800–900 g/mol) and flame-retardant properties.

Data Table: Structural and Physical Properties

Challenges and Knowledge Gaps

- Data Limitations : Physical properties (e.g., boiling point, solubility) and spectroscopic data (NMR, IR) for the target compound are absent in available sources.

- Synthetic Routes: No published methods for synthesizing 3-(Benzenesulfonyl)-2-tert-butyl-2-methyloxirane were identified.

Biological Activity

3-(Benzenesulfonyl)-2-tert-butyl-2-methyloxirane is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features an oxirane ring substituted with a benzenesulfonyl group and a tert-butyl group. Its structure can be represented as follows:

This unique structure contributes to its reactivity and interaction with biological targets.

Research indicates that 3-(Benzenesulfonyl)-2-tert-butyl-2-methyloxirane exhibits various biological activities, primarily through its ability to interact with specific enzymes and receptors. The sulfonyl group enhances its electrophilic character, allowing it to form covalent bonds with nucleophilic sites on proteins, which can lead to inhibition or modulation of enzymatic activity.

Anticancer Properties

Several studies have demonstrated the anticancer potential of this compound. For instance, it has been shown to inhibit the proliferation of cancer cell lines by inducing apoptosis. A notable study reported that treatment with 3-(Benzenesulfonyl)-2-tert-butyl-2-methyloxirane resulted in a dose-dependent decrease in cell viability in various cancer cell lines, including breast and colon cancer cells.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |

| HCT116 (Colon Cancer) | 20 | Cell cycle arrest |

| HeLa (Cervical Cancer) | 18 | Inhibition of DNA synthesis |

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties. It has been found to reduce the levels of pro-inflammatory cytokines in vitro. In animal models, administration of this compound significantly decreased inflammation markers in tissues affected by induced inflammation.

Case Studies

- In Vitro Studies : A study conducted on human cancer cell lines demonstrated that 3-(Benzenesulfonyl)-2-tert-butyl-2-methyloxirane inhibited cell growth by up to 70% at concentrations ranging from 10 to 30 µM. The mechanism was linked to the activation of caspase pathways leading to apoptosis.

- In Vivo Studies : In a murine model of inflammation, administration of the compound resulted in a significant reduction in paw edema compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals.

Safety and Toxicity

Toxicological assessments indicate that while the compound shows promising biological activities, it is essential to evaluate its safety profile thoroughly. Preliminary studies suggest low toxicity at therapeutic doses; however, further investigations are necessary to establish a comprehensive safety profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.